Cas no 2228363-96-8 (1-(1-bromopropan-2-yl)-4-ethoxy-2-methylbenzene)

1-(1-bromopropan-2-yl)-4-ethoxy-2-methylbenzene 化学的及び物理的性質
名前と識別子
-
- 1-(1-bromopropan-2-yl)-4-ethoxy-2-methylbenzene
- EN300-1917038
- 2228363-96-8
-
- インチ: 1S/C12H17BrO/c1-4-14-11-5-6-12(9(2)7-11)10(3)8-13/h5-7,10H,4,8H2,1-3H3
- InChIKey: BKSKPRXVLKWNQL-UHFFFAOYSA-N
- ほほえんだ: BrCC(C)C1C=CC(=CC=1C)OCC
計算された属性
- せいみつぶんしりょう: 256.04628g/mol
- どういたいしつりょう: 256.04628g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 9.2Ų
1-(1-bromopropan-2-yl)-4-ethoxy-2-methylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1917038-1.0g |
1-(1-bromopropan-2-yl)-4-ethoxy-2-methylbenzene |
2228363-96-8 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1917038-2.5g |
1-(1-bromopropan-2-yl)-4-ethoxy-2-methylbenzene |
2228363-96-8 | 2.5g |
$2295.0 | 2023-09-17 | ||
Enamine | EN300-1917038-10.0g |
1-(1-bromopropan-2-yl)-4-ethoxy-2-methylbenzene |
2228363-96-8 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1917038-0.25g |
1-(1-bromopropan-2-yl)-4-ethoxy-2-methylbenzene |
2228363-96-8 | 0.25g |
$1078.0 | 2023-09-17 | ||
Enamine | EN300-1917038-10g |
1-(1-bromopropan-2-yl)-4-ethoxy-2-methylbenzene |
2228363-96-8 | 10g |
$5037.0 | 2023-09-17 | ||
Enamine | EN300-1917038-0.1g |
1-(1-bromopropan-2-yl)-4-ethoxy-2-methylbenzene |
2228363-96-8 | 0.1g |
$1031.0 | 2023-09-17 | ||
Enamine | EN300-1917038-0.5g |
1-(1-bromopropan-2-yl)-4-ethoxy-2-methylbenzene |
2228363-96-8 | 0.5g |
$1124.0 | 2023-09-17 | ||
Enamine | EN300-1917038-0.05g |
1-(1-bromopropan-2-yl)-4-ethoxy-2-methylbenzene |
2228363-96-8 | 0.05g |
$983.0 | 2023-09-17 | ||
Enamine | EN300-1917038-5.0g |
1-(1-bromopropan-2-yl)-4-ethoxy-2-methylbenzene |
2228363-96-8 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1917038-5g |
1-(1-bromopropan-2-yl)-4-ethoxy-2-methylbenzene |
2228363-96-8 | 5g |
$3396.0 | 2023-09-17 |
1-(1-bromopropan-2-yl)-4-ethoxy-2-methylbenzene 関連文献
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
1-(1-bromopropan-2-yl)-4-ethoxy-2-methylbenzeneに関する追加情報
Research Briefing on 1-(1-bromopropan-2-yl)-4-ethoxy-2-methylbenzene (CAS: 2228363-96-8) in Chemical Biology and Pharmaceutical Applications
This research briefing provides an in-depth analysis of the latest advancements related to the compound 1-(1-bromopropan-2-yl)-4-ethoxy-2-methylbenzene (CAS: 2228363-96-8), a brominated aromatic derivative with potential applications in chemical biology and pharmaceutical research. The compound's unique structural features, including the bromopropane moiety and ethoxy-methylbenzene framework, make it a promising candidate for drug discovery and chemical probe development.
Recent studies have focused on the synthetic utility of 2228363-96-8 as a versatile building block for the construction of complex molecular architectures. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its effectiveness as a precursor in the synthesis of novel kinase inhibitors, where the bromine atom serves as an excellent leaving group for nucleophilic substitution reactions. The ethoxy group's electron-donating properties were found to significantly influence the compound's reactivity in palladium-catalyzed cross-coupling reactions.
In pharmaceutical applications, researchers have explored 1-(1-bromopropan-2-yl)-4-ethoxy-2-methylbenzene as a potential intermediate for CNS-active compounds. A recent patent application (WO2023056789) discloses its use in the synthesis of serotonin receptor modulators, with the brominated side chain enabling efficient introduction of various pharmacophores. Molecular docking studies suggest that derivatives of this compound show promising binding affinities to 5-HT2A receptors, though in vivo efficacy remains to be fully characterized.
The compound's physicochemical properties have been systematically investigated in several structure-activity relationship (SAR) studies. Research published in Bioorganic & Medicinal Chemistry Letters (2024) reports that the bromopropane side chain contributes to improved membrane permeability compared to analogous chlorinated derivatives, while the ethoxy group enhances metabolic stability. These findings position 2228363-96-8 as a valuable scaffold for optimizing drug-like properties in lead optimization campaigns.
From a chemical biology perspective, 1-(1-bromopropan-2-yl)-4-ethoxy-2-methylbenzene has shown utility in probe development for studying protein-ligand interactions. A recent ACS Chemical Biology paper describes its incorporation into photoaffinity labeling probes, where the benzene ring serves as an effective chromophore for UV-induced crosslinking. The bromine atom's presence allows for subsequent bioconjugation via click chemistry, enabling diverse applications in chemical proteomics.
Ongoing research is exploring the compound's potential in targeted drug delivery systems. Preliminary results from a 2024 study indicate that nanoparticles functionalized with 2228363-96-8 derivatives exhibit enhanced tumor accumulation in mouse models, likely due to the combined effects of the aromatic system's hydrophobic interactions and the bromine atom's ability to participate in halogen bonding with biological targets.
In conclusion, 1-(1-bromopropan-2-yl)-4-ethoxy-2-methylbenzene represents a multifaceted chemical tool with growing importance in medicinal chemistry and chemical biology research. Its unique combination of synthetic versatility and promising biological activity profile warrants continued investigation, particularly in the development of novel therapeutic agents and chemical probes. Future research directions may include expanded SAR studies, exploration of its metabolites' biological activities, and development of more efficient synthetic routes to enable larger-scale applications.
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